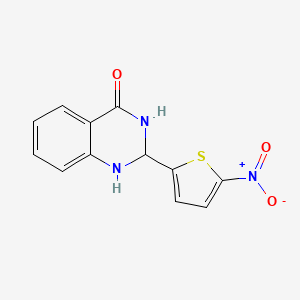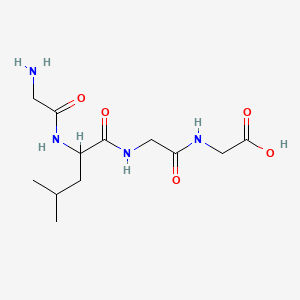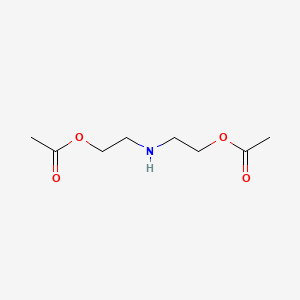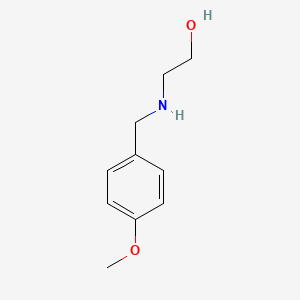
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one
Descripción general
Descripción
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one, also known as DNTQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DNTQ belongs to the quinazoline family of compounds and has a molecular weight of 275.28 g/mol.
Aplicaciones Científicas De Investigación
Anticancer Properties
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one and its derivatives have been investigated for their anticancer properties. In a study by Ovádeková et al. (2005), the cytotoxicity and antiproliferative activity of a quinazoline derivative were evaluated against the human tumor cell line HeLa. This compound demonstrated potential as an anticancer drug, inducing cytotoxic effects and morphological changes in tumor cells (Ovádeková et al., 2005).
Synthetic Methodologies
Efficient synthesis methods for quinazoline derivatives, including 1,2-dihydroquinazolin-4(3H)-ones, have been developed to facilitate their application in pharmaceuticals. Shi et al. (2005) and (2003) reported novel synthetic approaches using low-valent titanium reagents, contributing to the more accessible production of these compounds (Shi et al., 2005), (Shi et al., 2003).
Fluorescent Sensing Applications
The compound has been investigated for its potential in sensing applications. Ziarani et al. (2022) synthesized 2,3-dihydro-quinazolin-4(1H)-one as a selective fluorescent sensor for Hg2+ ion, demonstrating its utility in detecting environmental contaminants (Ziarani et al., 2022).
Antifungal Activities
Some quinazolinone derivatives have shown promising results in antifungal studies. Shivan and Holla (2011) synthesized and tested quinazolin-4-ones for their antifungal activities, contributing to the search for new antifungal agents (Shivan & Holla, 2011).
DNA Interaction Studies
Investigations into the interaction of quinazoline derivatives with DNA have been conducted to understand their biological mechanisms. Jantová et al. (2006) studied the effect of a quinazoline derivative on cell growth, cell cycle, and DNA fragmentation, providing insights into the compound's mechanism of action in cancer cells (Jantová et al., 2006).
Enzyme Inhibition in Cancer Treatment
2,3-Dihydro-quinazolin-4(1H)-one has been studied for its potential as an enzyme inhibitor in cancer treatment. Its docking studies suggest that it could be a potent inhibitor for certain enzymes involved in cancer progression (Ghodsi Mohammadi Ziarani et al., 2022).
Propiedades
IUPAC Name |
2-(5-nitrothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXSITBCVLNRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020472 | |
| Record name | 1,2-Dihydro-2-(5-nitro-2-thienyl) quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one | |
CAS RN |
33389-33-2 | |
| Record name | 4(3H)-Quinazolinone, 1,2-dihydro-2-(5-nitro-2-thienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033389332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-2-(5-nitro-2-thienyl) quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)






